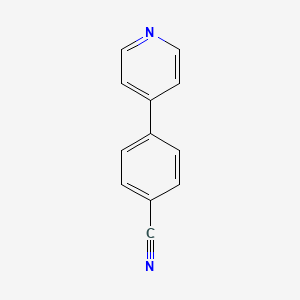

4-(Pyridin-4-yl)benzonitrile

概要

説明

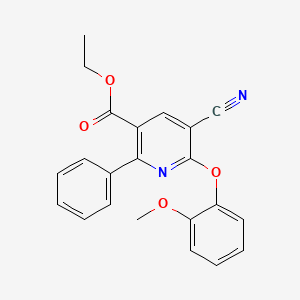

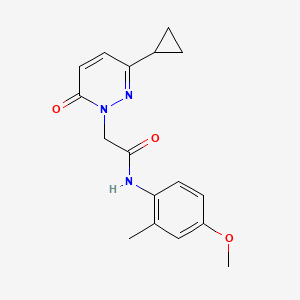

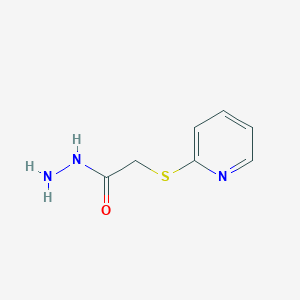

“4-(Pyridin-4-yl)benzonitrile” is a chemical compound with the CAS Number: 144397-70-6 . It has a molecular weight of 180.21 and its IUPAC name is 4-(4-pyridinyl)benzonitrile . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “4-(Pyridin-4-yl)benzonitrile” is 1S/C12H8N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-8H . This indicates that the molecule consists of 12 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis

“4-(Pyridin-4-yl)benzonitrile” has a density of 1.2±0.1 g/cm³ . Its boiling point is 342.8±25.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 58.7±3.0 kJ/mol . The flash point is 120.1±8.3 °C . The index of refraction is 1.620 . The molar refractivity is 53.8±0.4 cm³ . It has 2 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .科学的研究の応用

Synthesis and Structure Elucidation

4-(Pyridin-4-yl)benzonitrile and its derivatives have been used in the synthesis of complex compounds. For instance, Bera et al. (2021) demonstrated the synthesis of a tridentate NNN ligand and its cobalt(II) complex, which showed potential anticancer activity against U937 human monocytic cells. The compound was characterized using various methods including single X-ray crystallography and Density Functional Theory (DFT) (Bera et al., 2021).

Liquid Crystalline Behavior and Photophysical Properties

4-(Pyridin-4-yl)benzonitrile derivatives have been studied for their liquid crystalline behavior and photophysical properties. Ahipa et al. (2014) synthesized a series of luminescent benzonitrile derivatives that exhibited nematic and orthorhombic columnar phases, showing potential as blue emitting materials (Ahipa et al., 2014).

Platinum Group Metal Complexes

In the field of metal complexes, Gloria Sairem et al. (2012) explored pyridyl benzonitrile derivatives in synthesizing platinum group metal complexes. Their study confirmed that the nitrile group in these compounds did not partake in complexation, remaining as a pendant group (Sairem et al., 2012).

Electrocatalysis in Hydrogen Evolution Reaction

The compound has been utilized in the synthesis of metal(II) complexes that act as electrocatalysts for the hydrogen evolution reaction (HER) from water. Gao et al. (2014) synthesized nickel, cobalt, and cadmium complexes using 4-(Pyridin-4-yl)benzonitrile, with the cobalt complex showing superior electrocatalytic activity (Gao et al., 2014).

Molecular Packing and Intermolecular Interactions

The compound's derivatives also play a significant role in molecular packing and intermolecular interactions. Percino et al. (2014) synthesized a novel compound from 4-(pyridin-2-yl)benzonitrile, which crystallized in two polymorphs, demonstrating unique emission properties influenced by molecular conformation and packing (Percino et al., 2014).

Safety and Hazards

The safety information for “4-(Pyridin-4-yl)benzonitrile” includes several hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 . These precautions involve avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and several others .

特性

IUPAC Name |

4-pyridin-4-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEOEJIIPHVFLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-4-yl)benzonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2708995.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2708997.png)

![4-[(1,1,1-Trifluoropropan-2-yl)oxy]thieno[2,3-d]pyrimidine](/img/structure/B2709003.png)

![1-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-thiophen-2-ylurea](/img/structure/B2709012.png)

![1-(2,5-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2709015.png)